molecular formula C7H12O2 B031162 Ethyl 1-methylcyclopropanecarboxylate CAS No. 71441-76-4

Ethyl 1-methylcyclopropanecarboxylate

Cat. No. B031162
M. Wt: 128.17 g/mol
InChI Key: IZPYNZLFBUQGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07582638B2

Procedure details

Alternatively, to a 5 L three-necked round-bottom flask equipped with overhead stirrer, thermocouple, reflux condenser, and an addition funnel, add potassium tert-butoxide in THF (3.00 L, 3.00 moles). Mix 1-methyl-cyclopropanecarboxylic acid ethyl ester (264.00 g, 2.06 moles) with acetonitrile (123.00 g, 3.00 moles), then add through an addition funnel over 0.5 hour to the butoxide solution. Heat the resulting mixture to reflux. Reflux 2 hours, then cool to <40° C. by adding methanol (96.00 g, 3.00 mL). Stir the mixture 10 minutes, then transfer the contents to a 12 L separatory funnel containing a vigorously stirring mixture of water (3.96 L, 219.81 moles) and MTBE (3.96 L, 33.32 moles). Separate the layers and extract the aqueous layer with MTBE (3.96 L, 33.32 moles). Adjust the pH of the aqueous layer from 12.5 to 3.5 using 5 N HCl (610.00 mL, 3.05 moles). Extract the aqueous layer with MTBE (2×1.32 L, 11.11). Combine the organic layers, dry over sodium sulfate (62.00 g, 436.49 moles), and filter to afford 3-(1-methyl-cyclopropyl)-3-oxo-propionitrile.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
264 g
Type
reactant
Reaction Step Four
Quantity
123 g
Type
reactant
Reaction Step Four
Name
butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3.96 L
Type
reactant
Reaction Step Five
Name
Quantity
3.96 L
Type
reactant
Reaction Step Five
Name
Quantity
3.96 L
Type
reactant
Reaction Step Six
Name
Quantity
610 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].C1COCC1.C(O[C:15]([C:17]1([CH3:20])[CH2:19][CH2:18]1)=[O:16])C.[C:21](#[N:23])[CH3:22].[O-]CCCC.O.CC(OC)(C)C.Cl.S([O-])([O-])(=O)=O.[Na+].[Na+]>CO>[CH3:20][C:17]1([C:15](=[O:16])[CH2:22][C:21]#[N:23])[CH2:18][CH2:19]1 |f:0.1,9.10.11|

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
3 L
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
264 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC1)C
Name
Quantity
123 g
Type
reactant
Smiles
C(C)#N
Name
butoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CCCC
Step Five
Name
Quantity
3.96 L
Type
reactant
Smiles
O
Name
Quantity
3.96 L
Type
reactant
Smiles
CC(C)(C)OC
Step Six
Name
Quantity
3.96 L
Type
reactant
Smiles
CC(C)(C)OC
Step Seven
Name
Quantity
610 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Alternatively, to a 5 L three-necked round-bottom flask equipped with overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermocouple, reflux condenser, and an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
Heat the resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Reflux 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to <40° C.
ADDITION
Type
ADDITION
Details
containing
STIRRING
Type
STIRRING
Details
a vigorously stirring
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with MTBE (2×1.32 L, 11.11)
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(CC1)C(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.